Anilazine

Fungicide Efficacy Alternaria solani In Vitro Bioassay

Sourcing well-characterized reference standards for obsolete fungicides is a persistent supply-chain challenge. Anilazine (CAS 101-05-3) meets this need with defined physico-chemical properties and verified purity. - ISO 17034-grade material (≥98% purity) ensures unambiguous LC-MS/MS identification via characteristic ions m/z 239, 241, 178, 143. - Sustained anti-Alternaria solani activity (>80% inhibition at 1/512 dilution) provides a robust positive control benchmark for novel fungicide screening. - 14C-labeled analogs available for environmental fate and soil bound-residue studies.

Molecular Formula C9H5Cl3N4
Molecular Weight 275.5 g/mol
CAS No. 101-05-3
Cat. No. B1666039
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAnilazine
CAS101-05-3
SynonymsAnilazine;  Direz;  Dyrene; 
Molecular FormulaC9H5Cl3N4
Molecular Weight275.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)NC2=NC(=NC(=N2)Cl)Cl)Cl
InChIInChI=1S/C9H5Cl3N4/c10-5-3-1-2-4-6(5)13-9-15-7(11)14-8(12)16-9/h1-4H,(H,13,14,15,16)
InChIKeyIMHBYKMAHXWHRP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubilityless than 1 mg/mL at 70 °F (NTP, 1992)
SOL IN HYDROCARBON & MOST ORG SOLVENTS
5 g/100 ml toluene, 4 g/100 ml xylene, and 10 g/100 ml acetone, each at 30 °C
In water, 8 mg/l @ 20 °C
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Anilazine: Baseline Overview & Procurement


Anilazine (CAS 101-05-3) is a triazine fungicide historically employed as a non-systemic, protective contact fungicide for controlling a range of foliar pathogens in cereals, vegetables, and turf [1]. It belongs to the FRAC (Fungicide Resistance Action Committee) Code M8 group, indicating a multi-site mode of action [2]. The compound is largely obsolete and no longer approved for use in the European Union [3], but it remains a relevant reference standard in analytical chemistry and environmental fate studies. Its key physical properties include a melting point of 159-160°C, low water solubility (approximately 10 mg/L), and moderate solubility in organic solvents such as acetone (100 g/L at 30°C) [4].

Analytical Reference Standard
Applicable as a multi-residue reference compound for LC-MS/MS or GC-MS monitoring programs.
Environmental Fate Research
Relevant for hydrolysis, soil sorption, and long-term persistence studies of contact fungicides.
Historical Fungicide Comparator
Serves as a multi-site contact benchmark for barley spot blotch and brassica Alternaria trials.

Anilazine: Limits of Generic Substitution


Anilazine's multi-site contact activity (FRAC M8) distinguishes it from site-specific systemic fungicides, and its efficacy profile against certain pathogens (e.g., Alternaria spp., Bipolaris sorokiniana) varies significantly from other multi-site protectants like chlorothalonil or mancozeb [1]. In vitro and field studies demonstrate that anilazine's performance cannot be linearly extrapolated from other triazine fungicides or even from other M8-class compounds; substitution without direct comparative data risks under-dosing, phytotoxicity, or failure to control specific target diseases [2]. Therefore, procurement decisions for research, analytical standards, or historical control comparisons require compound-specific evidence rather than class-based assumptions.

Class-level substitution with other M8 protectants (e.g., chlorothalonil, mancozeb) risks different pathogen specificity and phytotoxicity profiles.

Anilazine efficacy cannot be inferred from other triazine fungicides; direct comparative data are required for research use.

Regulatory obsolescence and historical data may not align with current analytical or field-trial benchmarks; compound-specific evidence is needed.

Anilazine: Evidence Against Key Comparators


In Vitro Inhibition of Alternaria solani Spore Germination

In a direct comparative in vitro study on Alternaria solani spore germination, anilazine maintained high inhibitory activity at high dilutions, whereas chlorothalonil showed a progressive decrease in activity with increasing dilution. At 1/512 dilution, anilazine still allowed only 20% spore germination, while iprodione lost all inhibitory activity at 1/8 dilution [1].

Alternaria solani spore germination
Head-to-head
Maintained >80% inhibition at 1/512 dilution; iprodione lost activity at 1/8 dilution.
Supports Alternaria spore germination assay benchmark context.
In vitro, Alternaria solani, 9 h incubation.
Fungicide Efficacy Alternaria solani In Vitro Bioassay Spore Germination

Field Efficacy Against Barley Spot Blotch (Bipolaris sorokiniana)

In a field trial evaluating foliar applications of six fungicides on barley spot blotch, anilazine applied at 2 kg a.i./ha achieved an 88% reduction in disease severity compared to untreated checks, outperforming mancozeb (63% reduction), chlorothalonil (68% reduction), fentin hydroxide (77% reduction), and triadimefon (82% reduction) [1]. Additionally, anilazine significantly increased 1,000-kernel weight by 11-15%, similar to triadimefon and RH-2161, while chlorothalonil did not yield a significant increase [1].

Barley spot blotch field trial
Head-to-head
88% disease severity reduction (2 kg a.i./ha) vs. mancozeb 63%, chlorothalonil 68%.
Reported barley spot blotch field-efficacy endpoint context.
Field trial, Bipolaris sorokiniana, Feekes stages 8–10.4.
Field Trial Barley Disease Control Bipolaris sorokiniana Comparative Efficacy

Alternaria Disease Control in Brassica Seed Crops

In multi-year field trials on Brussels sprouts seed plants, two applications of anilazine at 3.6 g a.i./L significantly reduced the severity of Alternaria diseases caused by Alternaria brassicae and A. brassicicola. Notably, both iprodione (1.2 g a.i./L) and anilazine significantly reduced the incidence of Alternaria spp. on surface-sterilized seeds, whereas chlorothalonil (1.4 g a.i./L) did not demonstrate this seed sanitation benefit [1].

Brassica seed-borne Alternaria
Head-to-head
Significantly reduced Alternaria spp. on surface-sterilized seeds; chlorothalonil did not.
Supports seed sanitation endpoint context for brassica seed crops.
Brussels sprouts, 1978–1979 field trials, two applications.
Field Trial Brassica Seed Crop Alternaria brassicae Seed-Borne Pathogen

Hydrolytic Stability: pH-Dependent Degradation

Anilazine exhibits pronounced pH-dependent hydrolytic stability. At 22°C, the degradation half-life (DT50) is approximately 730 hours (≈30 days) at pH 4 and 790 hours (≈33 days) at pH 7, but drops sharply to only 22 hours (≈0.9 days) at pH 9 [1]. This stability profile contrasts with many modern fungicides that may have more uniform degradation across pH ranges.

Hydrolytic stability
Class-level
DT50: 730 hr (pH 4), 790 hr (pH 7), 22 hr (pH 9) at 22°C.
pH-dependent hydrolytic stability context; alkaline sensitivity review.
Class-level inference, formulation-pH review.
Environmental Fate Hydrolysis Stability Formulation

Soil Binding and Non-Extractable Residue Formation

In a 100-day soil incubation study using 14C-labeled anilazine, the fraction extractable by 0.01 M CaCl₂ (simulated soil solution) dropped from 31% immediately after application to 16% after 6 days and to approximately 10% after 100 days [1]. Concurrently, the parent compound anilazine represented only ≈1% of the radioactivity after 100 days, with dihydroxy-anilazine becoming the major extractable species [1].

Soil bound residue formation
Reported
Extractable fraction declined from 31% to 10% in 100 days; parent compound fell from 39% to 1%.
Supports soil-bound residue and bioavailability review.
14C-labeled anilazine, degraded loess soil, CaCl₂ extraction.
Environmental Fate Soil Sorption Bound Residues Persistence

Anilazine: Research & Industrial Applications


Analytical Reference Standard for Multi-Residue Analysis

Given its well-defined physical-chemical properties (melting point 159-160°C, acetone solubility 100 g/L, logP 3.65) and the availability of 14C-labeled analogs for metabolism studies, anilazine serves as a reliable reference standard in LC-MS/MS and GC-MS pesticide residue monitoring programs [1]. Its distinct retention time and mass spectral peaks (e.g., m/z 239, 241, 178, 143) facilitate unambiguous identification in complex matrices [1]. Procurement for this purpose requires high-purity analytical grade material (typically ≥98%), as specified in ISO 17034 reference material certificates.

Positive Control for Alternaria solani Spore Germination Assays

Anilazine's sustained inhibitory activity against Alternaria solani spore germination at high dilutions (1/512) makes it an ideal positive control for in vitro screening of novel antifungal compounds targeting Alternaria species [2]. Its performance characteristics—maintaining >80% inhibition at dilutions where iprodione completely fails—provide a robust benchmark for comparing candidate fungicide potency. Researchers should prepare stock solutions in acetone and dilute in aqueous buffer at pH ≤7 to preserve stability.

Historical Comparator for Barley Spot Blotch Studies

In research programs investigating Bipolaris sorokiniana control in barley, anilazine provides a historical efficacy benchmark (88% disease severity reduction at 2 kg a.i./ha) against which modern fungicides can be compared [3]. This is particularly valuable for long-term disease management studies assessing shifts in pathogen sensitivity or the durability of newer single-site fungicides. Field trials should adhere to the application timing used in the original studies (Feekes stages 8, 10.1, 10.4) to ensure comparability.

Model Compound for Soil Bound Residue & Persistence Studies

Anilazine's rapid conversion to non-extractable soil residues (only 10% extractable after 100 days) and its detection in long-term aging studies (9-17 years) position it as a model compound for investigating pesticide bound residue formation and bioavailability in soil [4]. Radiolabeled anilazine ([triazine-U-14C] or [benzene ring-U-14C]) is essential for tracking residue distribution and degradation pathways. Procurement for these studies should specify radiolabeled material with defined specific activity and radiochemical purity.

Application
Selection Property
Validation Focus
Multi-residue pesticide analysis
Characterized reference (m.p., solubility, MS spectra)
LC-MS/MS or GC-MS identity confirmation
Alternaria spore germination assay
High-dilution inhibitory activity benchmark
In vitro screening of candidate antifungal compounds
Barley spot blotch research
Reported field disease severity endpoint
Long-term pathogen sensitivity and durability comparisons
Soil bound residue and persistence
Rapid non-extractable residue formation
Pesticide bioavailability and aging studies

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


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